Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-
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Overview
Description
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSSi and a molecular weight of 260.38 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a difluoroethenyl group and a phenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(phenylthio)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Scientific Research Applications
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of stable complexes. The difluoroethenyl group can participate in various chemical reactions, enhancing the reactivity of the compound. The phenylthio group can undergo oxidation and reduction reactions, further diversifying the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Silane, [(2,2-difluoro-1-phenylethenyl)oxy]trimethyl-: Similar structure but lacks the phenylthio group.
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Phenyltrimethylsilane: Contains a phenyl group bonded to a silane group but lacks the difluoroethenyl group.
Uniqueness
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is unique due to the presence of both the difluoroethenyl and phenylthio groups. This combination imparts distinctive chemical properties, making it a valuable reagent in various scientific research applications .
Properties
CAS No. |
169199-37-5 |
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Molecular Formula |
C11H14F2OSSi |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
(2,2-difluoro-1-phenylsulfanylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H14F2OSSi/c1-16(2,3)14-11(10(12)13)15-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
YDGGWPYPQXHXKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C(F)F)SC1=CC=CC=C1 |
Origin of Product |
United States |
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